Nafcillin Penilloic Acid Methyl Ester
Description
Origin and Discovery in Penicillin Degradation Pathways
The discovery of Nafcillin Penilloic Acid Methyl Ester is intrinsically linked to the broader understanding of penicillin degradation mechanisms that emerged during the mid-20th century. The fundamental degradation pathway begins with the hydrolytic opening of the beta-lactam ring in nafcillin, a process that transforms the active antibiotic into its corresponding penilloic acid derivative. This degradation process was first systematically studied in the context of penicillin G, where researchers observed that the methyl ester could be obtained through treatment with diazomethane, yielding crystalline compounds with significantly reduced antimicrobial activity compared to the parent penicillin salts.
The formation mechanism of this compound follows the established pattern of penicillin degradation, where nucleophilic attack by water molecules leads to beta-lactam ring opening. Subsequent esterification at the carboxyl group position creates the methyl ester derivative. Research has demonstrated that this degradation pathway is particularly accelerated under acidic conditions, with the ethoxy group present on nafcillin's naphthalene side chain enhancing the electrophilicity of the beta-lactam carbonyl group. This enhanced susceptibility to hydrolysis distinguishes nafcillin from other penicillin derivatives and makes the formation of its penilloic acid methyl ester a significant concern in pharmaceutical formulations.
Historical studies have revealed that the degradation of penicillin methyl esters under various conditions produces specific fragmentation patterns that can be analyzed through mass spectrometry. The degradation products, including penilloic acid derivatives, have been identified through sophisticated analytical techniques, with early research utilizing gas-liquid chromatography and mass spectrometry to characterize these compounds. The development of understanding around these degradation pathways has been crucial for establishing stability protocols and analytical methods for nafcillin-containing pharmaceutical products.
Nomenclature and Classification Systems
The systematic nomenclature of this compound reflects its structural complexity and relationship to the parent nafcillin compound. According to International Union of Pure and Applied Chemistry conventions, this compound is classified as a methyl ester derivative of a thiazolidine carboxylic acid system. The complete chemical name incorporates the stereochemical configuration and functional group positions, typically designated as a methyl ester of 2-[(2-ethoxy-1-naphthamido)methyl]-5,5-dimethylthiazolidine-4-carboxylic acid.
The classification system for this compound places it within the broader category of penicillin degradation products, specifically as a penilloic acid derivative. The penilloic acids represent a well-characterized class of compounds that result from the hydrolytic opening of penicillin beta-lactam rings. Within this classification, the methyl ester variants are distinguished by their esterified carboxyl groups, which significantly alter their physicochemical properties compared to the free acid forms. The nomenclature also reflects the stereochemical complexity of these compounds, with multiple stereoisomers possible due to the presence of chiral centers in the thiazolidine ring system.
Pharmaceutical classification systems recognize this compound as an impurity or degradation product rather than an active pharmaceutical ingredient. This classification is reflected in regulatory documentation and pharmaceutical compendia, where it is catalogued under impurity profiles for nafcillin sodium formulations. The compound is also classified within analytical chemistry frameworks as a reference standard material, utilized for method development and validation in high-performance liquid chromatography and mass spectrometry applications.
The Chemical Abstracts Service has assigned specific registry numbers to various forms of nafcillin penilloic acid derivatives, with related compounds bearing registry numbers such as 940306-31-0 for the acid form and related ester derivatives. This systematic registration facilitates precise identification and cross-referencing in scientific literature and regulatory documents. The classification also extends to considerations of molecular structure databases, where the compound is indexed according to its core structural features, including the thiazolidine ring system and naphthalene moiety.
Significance in Pharmaceutical Analysis and Quality Control
This compound holds paramount importance in pharmaceutical analysis as a critical degradation product that must be monitored and controlled in nafcillin formulations. The significance of this compound extends beyond mere impurity detection, as its presence and concentration levels serve as indicators of drug stability and storage conditions. Pharmaceutical manufacturers utilize this compound as a marker for assessing the degradation status of nafcillin-containing products, with established limits typically requiring detection and quantification at levels as low as 0.05% to 2.5% by weight in various formulations.
The analytical significance of this compound is demonstrated through its use in stability-indicating assay methods. High-performance liquid chromatography procedures specifically designed to separate and quantify this degradation product have been developed and validated for pharmaceutical quality control applications. These methods typically employ gradient reversed-phase liquid chromatography with ultraviolet detection, allowing for precise quantification of the methyl ester alongside other related degradation products. The relative retention time of approximately 1.26 minutes with respect to the nafcillin peak has been established as a key analytical parameter for identification purposes.
Quality control protocols for nafcillin formulations necessarily include monitoring for this compound formation under various stress conditions. Accelerated stability studies conducted under thermal and humidity stress conditions have revealed that this degradation product can reach significant levels, with concentrations of 1.8% to 2.5% by weight observed under specific degradation conditions. These findings have led to the establishment of acceptance criteria and shelf-life determinations for nafcillin-containing pharmaceutical products.
The compound's significance in analytical chemistry extends to its role as a reference standard for method validation and system suitability testing. Pharmaceutical laboratories require authenticated samples of this compound to demonstrate the specificity and accuracy of their analytical methods. The availability of characterized reference materials enables laboratories to establish proper calibration curves and validate their analytical procedures according to international guidelines for pharmaceutical analysis.
Regulatory Status and Reference Standard Applications
The regulatory status of this compound is primarily defined by its classification as a known degradation product and pharmaceutical impurity requiring control and monitoring in nafcillin drug products. Regulatory agencies, including the United States Food and Drug Administration and European Medicines Agency, have established guidelines requiring pharmaceutical manufacturers to identify, characterize, and control degradation products at levels above specified thresholds. For nafcillin formulations, this includes mandatory monitoring for penilloic acid derivatives, including the methyl ester form.
The regulatory framework governing this compound encompasses requirements for analytical method validation, stability testing, and impurity profiling. Pharmaceutical companies must demonstrate that their analytical methods can adequately separate and quantify this degradation product from the active pharmaceutical ingredient and other related substances. The regulatory submissions for nafcillin-containing products must include detailed analytical data demonstrating the identification and control of this specific degradation product under various storage and stress conditions.
The United States Pharmacopeia and other pharmacopeial organizations recognize the importance of this compound as a reference material for pharmaceutical analysis. The compound is included in system suitability mixtures and reference standard collections specifically designed for nafcillin analysis. These pharmacopeial applications ensure that analytical laboratories worldwide have access to properly characterized reference materials for their testing procedures.
Regulatory compliance for nafcillin products requires demonstration of analytical method capability to detect and quantify this compound at levels that may be encountered during the product shelf life. This includes validation of analytical procedures under International Conference on Harmonisation guidelines, with specific attention to specificity, accuracy, precision, and detection limits for this degradation product. The regulatory framework also encompasses requirements for ongoing stability monitoring and periodic review of degradation product profiles throughout the commercial life of nafcillin pharmaceutical products.
Properties
Molecular Formula |
C₂₂H₂₆N₂O₆S |
|---|---|
Molecular Weight |
446.52 |
Synonyms |
(2S,4S)-2-((R)-1-(2-Ethoxy-1-naphthamido)-2-methoxy-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic Acid; |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
Nafcillin Penilloic Acid Methyl Ester exhibits significant antimicrobial properties, making it valuable in treating infections caused by resistant strains of bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins. This action disrupts the transpeptidation process essential for bacterial growth.
Efficacy Against Resistant Strains
Clinical studies have demonstrated that nafcillin is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, a study found that nafcillin-loaded formulations showed enhanced antimicrobial activity against Gram-positive bacteria, including MRSA, due to their systematic release profile .
Drug Delivery Systems
This compound has been integrated into novel drug delivery systems, such as nanocomposite hydrogels. These hydrogels are designed to provide controlled release of nafcillin, enhancing its therapeutic efficacy while minimizing side effects associated with traditional administration methods.
Nanocomposite Hydrogels
Recent research has focused on developing nafcillin-loaded photocrosslinkable nanocomposite hydrogels that exhibit high elasticity and mechanical strength. These hydrogels serve as effective barriers against pathogens and are particularly useful in treating skin infections . The hydrogels' ability to absorb fluids efficiently and their biocompatibility make them suitable for clinical applications.
Clinical Applications
This compound is primarily indicated for treating infections caused by susceptible staphylococci. Its clinical applications are supported by various case studies highlighting its effectiveness in managing soft tissue infections and other conditions related to staphylococcal infections.
Case Studies
- A clinical study reported successful outcomes in patients treated with nafcillin for staphylococcal soft tissue infections, showcasing its efficacy and safety profile .
- Another investigation into nafcillin's pharmacokinetics revealed its rapid absorption and distribution within body fluids, which is crucial for achieving therapeutic concentrations in infected tissues .
Summary of Findings
The applications of this compound encompass a range of therapeutic areas, primarily focusing on its antimicrobial properties and innovative drug delivery systems. The following table summarizes key findings related to its applications:
Comparison with Similar Compounds
Research Implications and Regulatory Considerations
- Pharmacovigilance : The potent NAHR-inducing activity of penilloic acid derivatives necessitates strict control of degradation products in penicillin formulations .
- Regulatory Standards: this compound is listed in pharmacopeial monographs (e.g., USP) as a reference impurity, requiring ≥95% purity for analytical use .
Preparation Methods
Alkaline Hydrolysis
Aqueous sodium hydroxide (0.1–1.0 M) at 25–50°C for 2–6 hours is commonly employed. The reaction progress is monitored via high-performance liquid chromatography (HPLC), with yields typically exceeding 85%. Excess base is neutralized with hydrochloric acid to pH 6.5–7.0, followed by extraction using ethyl acetate.
Enzymatic Hydrolysis
Penicillin acylases offer an alternative route, enabling regioselective hydrolysis under mild conditions (pH 7.5–8.0, 37°C). This method minimizes side reactions but requires longer incubation periods (12–24 hours).
Esterification of Penilloic Acid to Methyl Ester
The penilloic acid undergoes esterification with methanol to yield the methyl ester. Two primary methodologies dominate industrial and laboratory settings:
Acid-Catalyzed Fischer Esterification
Reagents :
-
Penilloic acid (1 equiv)
-
Methanol (5–10 equiv)
-
Concentrated sulfuric acid (0.1–0.5 equiv)
Procedure :
-
The penilloic acid is suspended in methanol, and sulfuric acid is added dropwise at 0°C.
-
The mixture is refluxed at 65°C for 4–8 hours.
-
The product is isolated via rotary evaporation and purified by recrystallization from ethanol/water (70:30 v/v).
Acyl Chloride Intermediate Route
This method involves converting the penilloic acid to its acyl chloride before esterification:
Step 1: Chlorination
-
Penilloic acid (1 equiv) reacts with thionyl chloride (2–3 equiv) in dichloromethane at 40°C for 2 hours.
-
Excess thionyl chloride is removed under reduced pressure.
Step 2: Methanolysis
-
The acyl chloride is dissolved in dichloromethane and added dropwise to methanol at 0°C.
-
Triethylamine (1.2 equiv) is used to scavenge HCl.
-
The organic layer is washed with brine, dried over Na2SO4, and concentrated.
Comparative Analysis of Esterification Methods
| Parameter | Fischer Esterification | Acyl Chloride Route |
|---|---|---|
| Reaction Time | 4–8 hours | 3–5 hours |
| Temperature | 65°C | 0–25°C |
| Yield (%) | 75–90 | 82–94 |
| Purity (HPLC, %) | ≥95 | ≥98 |
| Scalability | Moderate | High |
The acyl chloride route offers superior yields and purity, making it preferable for industrial-scale synthesis. However, Fischer esterification remains advantageous in laboratories lacking anhydrous conditions.
Purification and Characterization
Recrystallization
Crude Nafcillin Penilloic Acid Methyl Ester is recrystallized from ethanol/water mixtures (70:30 v/v), achieving ≥98% purity. Alternative solvents include acetone-hexane (1:2) for polymorph control.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves residual penilloic acid. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed for analytical-grade material.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, naphthyl protons), 5.4 (s, C3-H), 3.7 (s, OCH₃).
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements utilize microreactors for chlorination and esterification steps, reducing reaction times by 40% and improving heat dissipation.
Green Chemistry Approaches
-
Solvent Recycling : Dichloromethane is recovered via distillation (≥90% efficiency).
-
Catalyst Recovery : Triethylamine hydrochloride is filtered and regenerated using NaOH.
Challenges and Solutions
Q & A
Q. How can Nafcillin Penilloic Acid Methyl Ester be quantified in pharmaceutical formulations using chromatographic methods?
Methodological Answer: Quantification requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Derivatize samples via methanolic HCl or BF₃ to convert free acids to methyl esters, ensuring volatility . Use certified reference standards (e.g., USP Nafcillin Sodium impurity standards) for calibration . Optimize column selection: highly polar SP™-2560 columns (75 m) resolve cis/trans isomers, while Omegawax® columns separate complex mixtures (e.g., 37-component FAME mixes) . Validate methods per USP guidelines for system suitability, precision (±0.5‰ δ¹³C error), and linearity (R² > 0.995) .
Q. What derivatization protocols are recommended for converting penilloic acid derivatives to methyl esters for GC analysis?
Methodological Answer: Use acid-catalyzed transesterification with methanolic HCl (3–5% v/v) at 70–80°C for 1–2 hours . For unstable or polyunsaturated derivatives, avoid prolonged heating; instead, employ BF₃-methanol at 60°C for 30 minutes . Validate derivatization efficiency via recovery studies (spiked standards) and confirm completeness using LC-MS/MS to detect residual underivatized acids .
Advanced Research Questions
Q. How does this compound interact with human serum albumin (HSA), and what are the pharmacokinetic implications?
Methodological Answer: Binding studies using fluorescence quenching or surface plasmon resonance (SPR) reveal that residues Arg209, Lys212, Val216, and Ala350 in HSA subdomains IIA/IIIA mediate interactions . Hydrophobic interactions dominate (e.g., Lys212-Val216), while hydrogen bonds form between Arg209 and the thiazolidine ring . Pharmacokinetic modeling should account for altered drug distribution due to competitive binding with endogenous ligands (e.g., fatty acids) .
Q. What role do arachidonic acid (AA) metabolites play in penilloic acid-induced hypersensitivity mechanisms?
Methodological Answer: Penilloic acid activates AA metabolism, increasing prostaglandins (PGs) and leukotrienes (LTs) in lung tissue, as shown via UPLC-MS/MS . Use supervised PLS-DA models (MetaboAnalyst 5.0) to identify discriminatory metabolites (e.g., LTB₄, PGE₂) and validate pathways via RhoA/ROCK signaling inhibition (e.g., Y-27632) . Mechanistic studies require murine models with IV administration and tissue-specific knockdowns (e.g., RhoA siRNA) .
Q. How can co-elution of structurally similar penilloic acid esters be resolved in GC analysis?
Methodological Answer: Optimize chromatographic resolution using (a) column polarity : SP™-2560 for geometric isomers, DB-5ms for saturated esters ; (b) temperature ramps : slower ramps (e.g., 2°C/min) enhance peak separation ; (c) multidimensional GC (GC×GC) : orthogonal separation with nonpolar × polar phases. Validate with certified FAME mixes and replicate injections (n=5) to assess reproducibility .
Q. How should discrepancies in penilloic acid ester quantification across LC and GC methods be addressed?
Methodological Answer: Discrepancies arise from derivatization efficiency (GC) vs. native ionization (LC-MS). Harmonize data by:
Q. What signaling pathways are activated by penilloic acid derivatives in non-IgE mediated hypersensitivity?
Methodological Answer: Penilloic acid activates the RhoA/ROCK pathway , upregulating GTP-RhoA, p-MYPT1, and p-MLC2 within 15 minutes post-IV administration . Study this via Western blot (ear/lung tissue lysates) and functional assays (e.g., endothelial permeability using Evans blue dye). Compare with IgE-mediated pathways (e.g., FcεRI signaling) to isolate mechanism-specific biomarkers .
Q. What are critical parameters for validating a GC-MS method for penilloic acid methyl ester analysis?
Methodological Answer:
- Column Selection : Polar capillary columns (e.g., SP™-2560) for isomer separation .
- Derivatization Efficiency : ≥95% conversion confirmed via LC-MS/MS .
- LOD/LOQ : ≤0.1 µg/mL (LOD) and ≤0.3 µg/mL (LOQ) using signal-to-noise ratios (S/N ≥ 3/10) .
- Calibration : Linear range 0.5–100 µg/mL with certified CRM (e.g., NIST SRM 2377) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
